molecular formula C9H13FN2O4 B12362294 1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

Cat. No.: B12362294
M. Wt: 232.21 g/mol
InChI Key: OCCYRAYDRQRJEF-BBVRLYRLSA-N
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Description

1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a synthetic organic compound belonging to the class of pyrimidine nucleosides. This compound is characterized by its unique structure, which includes a fluorinated oxolane ring and a diazinane-dione moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom into the oxolane ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Glycosylation: Coupling of the fluorinated oxolane with a suitable pyrimidine base under acidic conditions to form the nucleoside.

    Hydroxymethylation: Introduction of the hydroxymethyl group at the 5-position of the oxolane ring using formaldehyde and a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions: 1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl groups in the diazinane-dione moiety can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products:

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of substituted nucleosides.

Scientific Research Applications

1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral agent due to its structural similarity to nucleosides.

    Medicine: Investigated for its potential use in the treatment of viral infections and cancer.

    Industry: Utilized in the development of novel pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its incorporation into the DNA or RNA of target cells, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase, thereby disrupting the replication process.

Comparison with Similar Compounds

  • 1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one

Comparison: 1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is unique due to its specific fluorination pattern and the presence of both hydroxymethyl and diazinane-dione moieties. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications compared to other similar compounds.

Properties

Molecular Formula

C9H13FN2O4

Molecular Weight

232.21 g/mol

IUPAC Name

1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H13FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h5-6,8,13H,1-4H2,(H,11,14,15)/t5-,6+,8-/m0/s1

InChI Key

OCCYRAYDRQRJEF-BBVRLYRLSA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)F

Canonical SMILES

C1CN(C(=O)NC1=O)C2CC(C(O2)CO)F

Origin of Product

United States

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